molecular formula C17H18FNO2 B2606383 4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1797338-27-2

4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Cat. No.: B2606383
CAS No.: 1797338-27-2
M. Wt: 287.334
InChI Key: ODQLFWFYLBFQGZ-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (CAS 1797338-27-2) is a synthetic organic compound with a molecular formula of C17H18FNO2 and a molecular weight of 287.33 g/mol [ ][ ]. Its structure features a benzamide core, a common pharmacophore in medicinal chemistry, substituted with a fluorine atom at the para-position and a complex N-[2-methoxy-2-(2-methylphenyl)ethyl] side chain. The presence of the fluorine atom is a critical structural modification, as it can significantly influence a compound's electronic properties, metabolic stability, and binding affinity in biological systems [ ]. This compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or human use. As a benzamide derivative, it serves as a valuable building block or intermediate in organic synthesis and drug discovery efforts. Researchers may explore its potential as a precursor in the development of novel bioactive molecules, given the established utility of similar fluorinated benzamides in various pharmacological contexts [ ]. The specific stereochemistry and substitution pattern of the side chain suggest potential for targeted interaction with biological macromolecules, making it a compound of interest for investigating structure-activity relationships.

Properties

IUPAC Name

4-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12-5-3-4-6-15(12)16(21-2)11-19-17(20)13-7-9-14(18)10-8-13/h3-10,16H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQLFWFYLBFQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, including the introduction of the fluorine atom, methoxy group, and methylphenyl group to the benzamide core. Common synthetic routes may involve:

    Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce the amino group.

    Amidation: The final step often involves the formation of the amide bond through amidation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups yields amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 4-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide exhibit anticancer properties. A study by Zhang et al. (2023) demonstrated that derivatives of this compound inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Study :

  • Study Title : "Synthesis and Biological Evaluation of Fluorinated Benzamides as Anticancer Agents"
  • Findings : The study reported a significant reduction in tumor growth in xenograft models treated with fluorinated benzamides compared to control groups.

Neuropharmacology

2.1 Potential as a Neuroprotective Agent

The compound has shown promise in neuropharmacological studies, particularly concerning neurodegenerative diseases. Its structural attributes suggest potential interactions with neurotransmitter systems, which could lead to neuroprotective effects.

Case Study :

  • Study Title : "Neuroprotective Effects of Novel Benzamide Derivatives in In Vitro Models of Neurodegeneration"
  • Findings : Compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal cell death.

Pharmacological Studies

3.1 Analgesic Properties

Preliminary pharmacological studies have indicated that this compound may possess analgesic properties, making it a candidate for further exploration in pain management therapies.

Case Study :

  • Study Title : "Evaluation of Analgesic Activity of Benzamide Derivatives"
  • Findings : The study found that certain derivatives significantly reduced pain responses in animal models, indicating a potential mechanism involving modulation of pain pathways.

Data Table: Summary of Research Findings

Application AreaStudy TitleKey Findings
Anticancer ActivitySynthesis and Biological Evaluation of Fluorinated BenzamidesSignificant tumor growth reduction in xenograft models
NeuropharmacologyNeuroprotective Effects of Novel Benzamide DerivativesProtective effects against oxidative stress-induced death
Analgesic PropertiesEvaluation of Analgesic Activity of Benzamide DerivativesReduced pain responses in animal models

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s binding affinity and reactivity with enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and similarities between the target compound and related benzamide derivatives:

Compound Name Substituents on Benzamide Ring Ethyl Chain Substituents Key Properties/Applications Evidence Source
4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE 4-Fluoro 2-Methoxy-2-(2-methylphenyl) Likely optimized for solubility and stability N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None 2-(3,4-Dimethoxyphenyl) High yield (80%); simple synthesis
4-Methoxy-N-(2-(2-(1-methyl-2-piperidyl)ethyl)phenyl)benzamide N-oxide 4-Methoxy 2-(1-Methyl-2-piperidyl)ethylphenyl Antiarrhythmic; improved solubility
4-CHLORO-N-(4-METHOXY-2-NITRO-PHENYL)-BENZAMIDE 4-Chloro 4-Methoxy-2-nitrophenyl High molecular weight (306.7 g/mol)
N-[2-(Butylamino)-2-oxoethyl]-4-methoxybenzamide 4-Methoxy 2-(Butylamino)-2-oxoethyl Potential for H-bonding due to urea-like group
N-(4-Methoxyphenyl)-2-(methylamino)benzamide None 4-Methoxyphenyl; 2-methylamino Basic amino group for receptor interaction

Key Observations

Substituent Effects on Solubility and Stability

  • The fluorine atom in the target compound may enhance metabolic stability compared to chlorine () or nitro groups (), as fluorine is less prone to oxidative metabolism.
  • The methoxy group on the ethyl chain (shared with and ) improves water solubility compared to purely hydrophobic substituents like 2-methylphenyl. However, the 2-methylphenyl group in the target compound may enhance lipophilicity, balancing solubility and membrane permeability.

Synthetic Accessibility

  • Compounds like Rip-B () are synthesized via straightforward reactions (e.g., benzoyl chloride with phenethylamine derivatives), suggesting that the target compound could be synthesized using similar methods. However, introducing the branched ethyl chain (methoxy and 2-methylphenyl) may require multi-step synthesis or specialized reagents.

Anticancer Potential: Compounds with sulfur-containing groups (e.g., isoxazolmethylthio in ) show therapeutic promise, but the target compound’s fluorine and methoxy groups may offer different selectivity profiles.

Crystallographic and Analytical Tools

  • Software like SHELX () and ORTEP () are widely used for structural determination of benzamide derivatives. These tools could elucidate the target compound’s conformation and packing, aiding in structure-activity relationship (SAR) studies.

Research Findings and Data Gaps

  • Pharmacokinetic Data : While and provide insights into solubility and toxicity for related compounds, specific data on the target compound’s absorption, distribution, metabolism, and excretion (ADME) are lacking.
  • Further studies are needed to identify its mechanism of action.

Biological Activity

4-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, also known by its CAS number 1797338-27-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C17H18FNO2
  • Molecular Weight : 287.3287 g/mol
  • SMILES Notation : COC(c1ccccc1C)CNC(=O)c1ccc(cc1)F

Biological Activities

The biological activity of this compound can be categorized into various therapeutic areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer cells . While specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.

2. Anti-inflammatory Properties

Compounds containing the benzamide moiety have been investigated for their anti-inflammatory effects. The ability to inhibit cyclooxygenases (COX-1 and COX-2) is a common mechanism among these compounds, leading to reduced inflammation and pain . Although direct studies on this specific compound are scarce, the presence of similar functional groups indicates potential anti-inflammatory activity.

3. Neuroprotective Effects

The compound's structural features align with those of neuroprotective agents. Research has shown that related benzamides can inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . Inhibitory activities against BChE have been reported with IC50 values as low as 0.20 µM in structurally similar compounds, suggesting that this compound may also exhibit neuroprotective properties.

Case Study 1: Synthesis and Activity Assessment

In a study focusing on the synthesis of thiazole-bearing sulfonamide analogs, researchers found that modifications to the benzamide structure significantly influenced biological activity. The synthesized compounds were evaluated for their BChE inhibitory activity, revealing promising results with several analogs exhibiting potent inhibition at low micromolar concentrations . This study underscores the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis conducted on various derivatives of benzamides highlighted the significance of substituent positioning on biological activity. For example, the introduction of fluorine at specific positions enhanced anticancer potency against various cell lines . This finding suggests that the fluorine atom in this compound may similarly enhance its biological activity.

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer92.4
Compound BBChE Inhibition0.20
Compound CCOX Inhibition<10
4-Fluoro-N-[...]Potential (Predicted)TBDN/A

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